Pomalidomide-C12-NH2 (hydrochloride) is a derivative of pomalidomide, which is primarily recognized for its therapeutic applications in treating multiple myeloma, a type of blood cancer. This compound acts as a ligand for cereblon, a component of the E3 ubiquitin ligase complex, facilitating targeted protein degradation through the formation of proteolysis-targeting chimeras (PROTACs). The introduction of the C12 alkyl chain and amine group enhances its biochemical properties and potential applications in drug development and research .
Pomalidomide-C12-NH2 (hydrochloride) can be synthesized from pomalidomide, which is commercially available from various suppliers including Sigma-Aldrich and MedChemExpress. The compound is utilized in both academic and industrial settings for research purposes, particularly in the context of cancer therapeutics and protein degradation studies .
This compound falls under the category of immunomodulatory drugs and is classified as a small molecule with specific activity against certain cellular pathways. Its structure allows it to function effectively as a ligand-linker in PROTAC strategies, making it significant in the field of targeted therapy and molecular pharmacology .
The synthesis of Pomalidomide-C12-NH2 (hydrochloride) typically involves functionalizing pomalidomide with a C12 alkyl chain and an amine group. This process often employs peptide coupling reactions due to the presence of the amine functional group.
The molecular formula for Pomalidomide-C12-NH2 (hydrochloride) is . Its structure features a core isoindole scaffold typical of pomalidomide derivatives, with an attached C12 alkyl chain and an amino group.
Pomalidomide-C12-NH2 (hydrochloride) primarily undergoes substitution reactions due to its reactive amine and alkyl groups. It can participate in reductive amination reactions, facilitating the attachment of various functional groups.
Pomalidomide-C12-NH2 (hydrochloride) exerts its biological effects by binding to cereblon, part of the E3 ubiquitin ligase complex. This interaction promotes the ubiquitination of target proteins, leading to their degradation via the proteasome pathway. This mechanism is crucial for modulating cellular processes such as apoptosis and immune responses, making it a valuable tool in cancer therapy research .
Relevant analyses include spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for structural confirmation .
Pomalidomide-C12-NH2 (hydrochloride) has significant applications in scientific research:
This compound's unique properties make it an essential subject of study in developing novel therapeutic strategies against various diseases, particularly cancers characterized by dysregulated protein levels.
Pomalidomide, a third-generation immunomodulatory imide drug (IMiD), functions as a molecular glue that reprograms the E3 ubiquitin ligase complex CRL4CRBN to degrade disease-relevant neosubstrates like IKZF1/3 and CK1α [1] [10]. Its core structure comprises a glutarimide ring essential for binding CRBN’s hydrophobic tri-tryptophan pocket and a phthalimide ring responsible for neosubstrate recruitment [1] [7]. Structural optimization of pomalidomide derivatives focuses on modifying the phthalimide ring to enhance degradation selectivity and efficiency. The 4-amino position serves as the primary exit vector for linker attachment in PROTAC design, preserving CRBN-binding affinity while enabling conjugation to target protein ligands [6] [8].
Table 1: Structural Evolution of Pomalidomide-Based Compounds
Compound | Key Structural Modification | Functional Role | Reference |
---|---|---|---|
Pomalidomide | Parent scaffold | CRBN binding; neosubstrate recruitment (IKZF1/3, CK1α) | [1] |
6-Fluoro Lenalidomide | Fluorine at C6 of phthalimide ring | Enhanced IKZF1 selectivity; reduced SALL4 degradation | [7] |
Phenyl-Glutarimide (PG) | Replacement of phthalimide with phenyl | Improved hydrolytic stability; reduced neosubstrate off-targets | [8] |
Pomalidomide-C12-NH₂·HCl | C12 alkyl linker + terminal amine | Enables covalent conjugation to warheads; optimizes ternary complex formation | [6] |
The C12 alkyl chain in Pomalidomide-C12-NH₂·HCl provides a 12-atom spacer between the CRBN-binding moiety and the terminal amine group. This length is empirically optimized to balance molecular flexibility and rigidity, facilitating optimal positioning between CRBN and the target protein within the ternary complex [2] [4]. Hydrophobic alkyl linkers like C12 enhance membrane permeability compared to polyethylene glycol (PEG) alternatives, though they may increase aggregation risk [4] [8]. The terminal amine (–NH₂) serves as a versatile handle for conjugation to carboxylic acid-containing warheads via amide coupling or to electrophiles (e.g., acyl chlorides) via nucleophilic substitution [6] [9]. After protonation to –NH₃⁺ under physiological conditions, the hydrochloride salt improves aqueous solubility and facilitates purification [6] [9].
In PROTACs targeting KRASG12C, the C12 linker enables efficient degradation (DC50 < 100 nM) by bridging pomalidomide to warheads like ARS-1620. Computational modeling suggests the C12 length permits a 15–20 Å span between CRBN and the target protein, accommodating steric constraints of the proteasome [4] [6].
Linker length critically influences PROTAC bioactivity by modulating ternary complex stability, degradation efficiency, and selectivity. Empirical screening remains the primary optimization strategy due to the unpredictability of ternary complex formation [2] [4]:
Table 2: Impact of Linker Length on PROTAC Efficacy
PROTAC Structure | Linker Length | Target Protein | Degradation Efficiency (DC50) | Selectivity vs. Neosubstrates |
---|---|---|---|---|
Pomalidomide-C8-NH₂ conjugate | 8 atoms | KRASG12C | 250 nM | Moderate (IKZF1 degradation) |
Pomalidomide-C12-NH₂·HCl | 12 atoms | KRASG12C | 50 nM | High (minimal IKZF1 degradation) |
Pomalidomide-C16-NH₂ conjugate | 16 atoms | KRASG12C | 300 nM | Low (CK1α degradation) |
Recent advances leverage computational modeling to rationalize linker length effects. Molecular dynamics simulations indicate C12 linkers optimize the distance between E2 ubiquitin-conjugating enzymes and lysine residues on the target protein (~40 Å) [2] [5]. Exit vector orientation further modulates efficacy: C6-modified IMiDs (e.g., 6-fluoro lenalidomide) reduce off-target degradation of SALL4 compared to C4-modified analogs [7] [8].
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